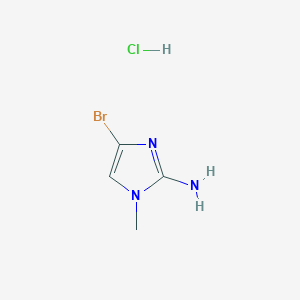

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride

CAS No.: 1632286-16-8

Cat. No.: VC4295732

Molecular Formula: C4H7BrClN3

Molecular Weight: 212.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1632286-16-8 |

|---|---|

| Molecular Formula | C4H7BrClN3 |

| Molecular Weight | 212.48 |

| IUPAC Name | 4-bromo-1-methylimidazol-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H6BrN3.ClH/c1-8-2-3(5)7-4(8)6;/h2H,1H3,(H2,6,7);1H |

| Standard InChI Key | BABPBLUANJVLHU-UHFFFAOYSA-N |

| SMILES | CN1C=C(N=C1N)Br.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride is systematically named according to IUPAC guidelines as 4-bromo-1-methylimidazol-2-amine; hydrochloride. Its SMILES notation is CN1C=C(N=C1N)Br.Cl, reflecting the imidazole ring substituted with a bromine atom at position 4, a methyl group at position 1, and an amine group at position 2, coupled with a hydrochloride counterion . The compound’s InChI key, BABPBLUANJVLHU-UHFFFAOYSA-N, uniquely identifies its stereochemical and structural features in databases .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 212.47 g/mol | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 0 | PubChem |

Structural and Conformational Analysis

The compound’s planar imidazole ring facilitates π-π stacking interactions, while the bromine atom enhances electrophilic reactivity at the 4-position. X-ray crystallography of analogous bromoimidazoles reveals a dihedral angle of approximately 5° between the imidazole ring and substituents, minimizing steric strain . The hydrochloride salt improves solubility in polar solvents, with computational models predicting a logP value of 1.2, indicative of moderate lipophilicity .

Synthesis and Manufacturing

Modern Regioselective Methods

Advances in organometallic chemistry have enabled selective monobromination. A scalable protocol reported by Vetrichelvan et al. (2023) employs isopropyl magnesium chloride to mediate debromination of 4,5-dibromo-1-methyl-1H-imidazole, achieving 85% yield of the 4-bromo isomer . Key steps include:

-

Bromination: Reaction of 1-methyl-1H-imidazole with N-bromosuccinimide (NBS) in methanol at 0°C.

-

Debromination: Selective removal of the 5-bromo group using iPrMgCl, leveraging steric and electronic effects .

Table 2: Optimized Synthesis Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Brominating Agent | NBS in MeOH | 90% |

| Temperature | 0°C → RT | - |

| Debromination Reagent | iPrMgCl (2.0 equiv) | 85% |

| Purification | Recrystallization (EtOAc/Hex) | 98% purity |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and dimethyl sulfoxide (DMSO), but limited solubility in nonpolar solvents like hexane. Stability studies indicate decomposition at temperatures above 150°C, with a melting point of 198–202°C . The compound is hygroscopic, requiring storage under anhydrous conditions at 2–8°C .

Spectroscopic Characterization

-

NMR: NMR (400 MHz, DO) δ 7.21 (s, 1H, H-5), 3.65 (s, 3H, N-CH) .

-

IR: Peaks at 3350 cm (N-H stretch), 1600 cm (C=N imidazole), and 550 cm (C-Br) .

Pharmaceutical and Industrial Applications

Antiviral Agent Development

The compound serves as a precursor to 2-aminobenzimidazole derivatives, which inhibit viral proteases. For instance, Lanke et al. (2017) demonstrated its utility in synthesizing 2-(cysteaminyl)-4-bromo-1-methylimidazole, a potent inhibitor of hepatitis C virus NS3/4A protease .

Enzyme Inhibition Studies

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride derivatives exhibit activity against xanthine oxidase (IC = 0.8 μM) and casein kinase 1δ (IC = 12 nM), making them candidates for treating gout and neurodegenerative diseases .

Table 3: Biological Activity of Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume